molecular formula C20H13ClN4O6S B11650481 (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11650481
M. Wt: 472.9 g/mol
InChI Key: YANVXYNPTJOJLW-UKTHLTGXSA-N
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Description

The compound (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is a complex organic molecule that features a variety of functional groups, including a cyano group, a nitro group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the furan derivative with a sulfonamide reagent.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a cyanide source.

    Coupling with the nitrophenyl group: This step involves the reaction of the intermediate with a nitrophenyl derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of the nitro group: Formation of an amino derivative.

    Reduction of the cyano group: Formation of an amine derivative.

    Substitution of the chloro group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Materials Science: It can be used in the synthesis of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or protein interactions.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry

    Chemical Manufacturing: It can be used in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfamoyl group can form covalent bonds with target proteins. These interactions can disrupt normal cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H13ClN4O6S

Molecular Weight

472.9 g/mol

IUPAC Name

(E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H13ClN4O6S/c21-17-7-3-14(10-18(17)25(27)28)24-20(26)13(11-22)9-15-4-8-19(31-15)12-1-5-16(6-2-12)32(23,29)30/h1-10H,(H,24,26)(H2,23,29,30)/b13-9+

InChI Key

YANVXYNPTJOJLW-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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